Pyrantel citrate is a pyrimidine-derivative anthelmintic agent primarily used for the oral treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis. It operates by paralyzing the worms, allowing them to be expelled from the host's body through natural peristalsis. Pyrantel citrate is a salt form of pyrantel, which enhances its solubility and bioavailability when administered orally .
Pyrantel citrate is classified as an anthelmintic agent, which is a type of medication specifically designed to treat infections caused by helminths (parasitic worms). It belongs to the broader category of pyrimidine derivatives, which are characterized by their structural framework and pharmacological effects against parasitic infections.
The synthesis of pyrantel citrate involves several key steps:
The synthesis can be performed under mild conditions, making it suitable for industrial production. The reaction conditions are optimized to minimize by-products and maximize yield. Advanced techniques may include the use of catalysts and specific solvents to enhance the reaction efficiency .
The molecular formula of pyrantel citrate is , and its molecular weight is approximately . The structure consists of a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
The structural representation highlights the presence of thiophene and methyl groups attached to the pyrimidine core, which are crucial for its pharmacological properties.
Pyrantel citrate can undergo various chemical reactions:
Common reagents used in these reactions include:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed.
Pyrantel citrate acts primarily by causing paralysis in susceptible helminths through the following mechanisms:
As a result, the affected worms are expelled from the gastrointestinal tract without being digested .
These properties make pyrantel citrate suitable for oral administration in various formulations .
Pyrantel citrate has significant applications in both clinical and research settings:
Pyrantel citrate (CAS Registry Number: 5685-86-9) is formally designated as 1-methyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine citrate under IUPAC nomenclature [2] [5]. It constitutes a salt formed between the anthelmintic base pyrantel and citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid). Its molecular formula is C₁₁H₁₄N₂S·C₆H₈O₇, reflecting a 1:1 stoichiometric complex, with a molecular weight of 398.43 g/mol [1] [2]. Systematic names and identifiers include:
OC(=O)CC(O)(CC(O)=O)C(O)=O.CN1CCCN=C1\C=C\C1=CC=CS1
YJGGCARNRYGSPA-IPZCTEOASA-N
[2] 1YXE665Z2S
[2] Table 1: Nomenclature and Molecular Taxonomy of Pyrantel Citrate
Category | Value |
---|---|
CAS No. | 5685-86-9 |
IUPAC Name | 1-methyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine; 2-hydroxypropane-1,2,3-tricarboxylic acid |
Molecular Formula | C₁₇H₂₂N₂O₇S (aggregate) |
Molecular Weight | 398.43 g/mol |
UNII | 1YXE665Z2S |
While detailed crystallographic data (e.g., unit cell parameters) for pyrantel citrate is limited in public literature, spectroscopic characterization provides insight into its structure. The compound features a tetrahydropyrimidine ring linked via an ethenyl bridge to a thiophene heterocycle [5] [9]. Key spectroscopic signatures include:
The trans configuration of the ethenyl group is critical for biological activity, as confirmed by NMR studies showing coupling constants (J = 16 Hz) between the vinyl protons [9].
Pyrantel citrate is distinguished by its high aqueous solubility (>100 mg/mL), which facilitates rapid dissolution in biological fluids [5]. This contrasts sharply with the sparingly soluble pamoate salt (<0.05% in water). Key properties include:
Table 2: Key Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Water Solubility | >100 mg/mL | Experimental, 25°C |
Log P (Predicted) | -1.3 to 1.96 | ALOGPS/Chemaxon models [2] |
pKa | 10.71 (basic) | Predicted [2] |
Melting Point | Not well-documented | Decomposes before melting |
The pharmacological behavior of pyrantel is heavily influenced by counterion selection, impacting solubility, bioavailability, and therapeutic applications.
Structural and Chemical Differences
C₁₁H₁₄N₂S·C₆H₈O₇
; molecular weight 398.43 g/mol; 50% pyrantel base [1] [5]. C₁₁H₁₄N₂S·C₂₃H₁₆O₆
; molecular weight 594.68 g/mol; 34.7% pyrantel base [2] [9]. C₁₁H₁₄N₂S·C₄H₆O₆
; molecular weight 364.39 g/mol; ~56% pyrantel base [4] [7]. Biopharmaceutical Implications
Table 3: Comparative Pharmacokinetic Properties of Pyrantel Salts in Pigs [3] [10]
Parameter | Citrate | Pamoate |
---|---|---|
Bioavailability | 41% | 16% |
Absorption Time (MAT) | 2.38 ± 0.25 h | >4 h |
Efficacy vs. Resistant Oesophagostomum | 23% | 75% |
Primary Application | Immediate-release oral suspensions | Sustained-release; colonic targeting |
Mechanistic Basis for Differential Efficacy
The citrate salt’s rapid dissolution allows quick systemic absorption, limiting exposure to parasites in the large intestine. Conversely, pamoate’s low solubility enables transit to the colon, where it acts locally on resistant helminths via prolonged receptor activation [3] [9] [10]. This underpins the salt-specific anthelmintic profiles despite identical active moieties.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1